trans-Psoralenoside

Beschreibung

Contextualization within Natural Products Chemistry

Natural products chemistry investigates chemical compounds derived from natural sources, exploring their isolation, structure elucidation, synthesis, and biological functions. Furanocoumarins are a prominent class of secondary metabolites that are biosynthesized by a variety of plants, notably in families such as Apiaceae, Rutaceae, and Fabaceae. researchgate.netwikipedia.org These compounds are characterized by a furan (B31954) ring fused with a coumarin (B35378) scaffold.

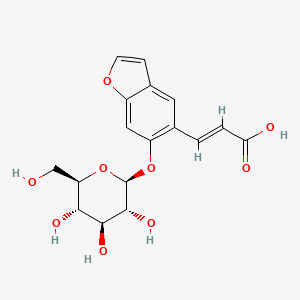

trans-Psoralenoside is a benzofuran (B130515) glycoside that has been isolated from the fruits of Psoralea corylifolia. researchgate.net Its structure consists of the furanocoumarin psoralen (B192213) as the aglycone, linked to a sugar moiety, typically glucose. The glycosylation of natural products is a common biochemical modification that can significantly alter their physicochemical properties, such as solubility, stability, and bioavailability, as well as their biological activity. Therefore, the study of this compound provides valuable insights into the role of glycosylation in the chemical ecology of plants.

Significance of Furanocoumarin Glycosides in Plant Metabolism

Furanocoumarins play a crucial role in plant defense mechanisms, acting as phytoalexins. nih.gov They exhibit toxicity to a wide range of organisms, including insects, nematodes, and pathogenic fungi. wikipedia.orgnih.gov The biosynthesis of these compounds is often induced in response to biotic or abiotic stress, such as microbial infection or UV radiation. nih.gov

The glycosylation of furanocoumarins, to form compounds like this compound, is a key metabolic process. This enzymatic modification is generally considered a detoxification and storage mechanism within the plant cell. By attaching a sugar molecule, the plant can render the furanocoumarin less reactive and more water-soluble, facilitating its transport and storage in the vacuole. This allows the plant to maintain a ready reservoir of defense compounds that can be activated upon tissue damage, when glycosidases can cleave the sugar moiety to release the toxic aglycone.

The biosynthetic pathway to furanocoumarins begins with the phenylpropanoid pathway, leading to the formation of umbelliferone (B1683723), which serves as a key precursor. nih.gov A series of enzymatic reactions, including prenylation and cyclization, then lead to the formation of the psoralen skeleton. nih.gov The final step in the formation of this compound is the glycosylation of the psoralen aglycone, a reaction catalyzed by UDP-glycosyltransferases.

Overview of Isomeric Forms and Stereochemistry in Furanocoumarins

Furanocoumarins can be broadly classified into two main isomeric groups based on the fusion of the furan ring to the coumarin nucleus: linear and angular. wikipedia.org Psoralen, the aglycone of this compound, is the parent compound of the linear furanocoumarins, where the furan ring is fused at the 6 and 7 positions of the coumarin. wikipedia.org Angelicin is the parent compound of the angular furanocoumarins, with the furan ring fused at the 7 and 8 positions. wikipedia.org

The stereochemistry of these molecules is a critical aspect of their structure and function. While the core furanocoumarin ring system is planar, the addition of substituents and, in the case of glycosides, the sugar moiety, introduces chiral centers. The term "trans" in this compound refers to the stereochemical configuration, likely at the linkage between the aglycone and the sugar or within the sugar moiety itself, although detailed stereochemical studies are required for unambiguous assignment. The specific isomeric form of a furanocoumarin can significantly influence its biological activity. For instance, linear furanocoumarins are known for their ability to intercalate into DNA and form photoadducts upon UV irradiation, a property that is exploited in photochemotherapy.

Eigenschaften

Molekularformel |

C17H18O9 |

|---|---|

Molekulargewicht |

366.3 g/mol |

IUPAC-Name |

(E)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid |

InChI |

InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1+/t12-,14-,15+,16-,17-/m1/s1 |

InChI-Schlüssel |

XRLPSAYLYDMYGX-UWANWNIRSA-N |

Isomerische SMILES |

C1=COC2=CC(=C(C=C21)/C=C/C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Kanonische SMILES |

C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O |

Herkunft des Produkts |

United States |

Occurrence and Biogeographical Distribution of Trans Psoralenoside

Identification in Botanical Species

The presence of trans-psoralenoside is primarily documented in the plant families Moraceae and Fabaceae. Research has focused on its isolation and characterization from species within the genera Ficus and Psoralea, which are recognized for their rich and diverse phytochemical profiles.

Ficus palmata, commonly known as the Punjab fig, is a member of the Moraceae family. While this family is known to produce various furanocoumarins, specific documentation directly identifying this compound in Ficus palmata is not extensively available in the primary search results. However, the genus Ficus is noted for producing linear furanocoumarins like psoralen (B192213) and bergapten, particularly in the milky sap of leaves and shoots. wikipedia.org For instance, in Ficus carica, these compounds are found in higher concentrations in the epidermal cells of leaf nerves and petioles. nih.gov The biosynthesis of furanocoumarins in plants is a defense mechanism against pathogens and insects. nih.gov

The most significant natural source of this compound is Psoralea corylifolia, a plant belonging to the Fabaceae family. wikipedia.org This species, a staple in traditional Chinese and Ayurvedic medicine, is a well-documented producer of a wide array of bioactive compounds, including coumarins, flavonoids, and meroterpenes. nih.govinnspub.net

Two novel benzofuran (B130515) glycosides, psoralenoside (B1678304) and isopsoralenoside, were successfully isolated from the fruits of Psoralea corylifolia. nih.gov Their structures were determined through detailed spectral analysis, including two-dimensional NMR spectra. nih.gov It is noted that during the processing of medicinal materials from this plant, psoralenoside and isopsoralenoside can be converted into their aglycones, psoralen and isopsoralen, respectively. frontiersin.org The seeds of P. corylifolia are particularly rich in these compounds. nih.govresearchgate.net

Table 1: Documented Botanical Sources of Psoralenoside

| Botanical Name | Family | Compound(s) Identified |

|---|---|---|

| Psoralea corylifolia | Fabaceae | Psoralenoside, Isopsoralenoside |

Distributional Patterns within Plant Tissues

The distribution of furanocoumarins and related compounds like this compound within a plant is typically uneven. nih.govvscht.cz Higher concentrations are generally found in the aerial and photosynthetically active parts of the plant, such as leaves, while lower concentrations are often present in roots and fruits. nih.gov However, there can be significant variations even within a single organ.

In many plants, these compounds are localized in specific tissues or structures, such as oil channels associated with vascular bundles. nih.gov For example, in some species of the Apiaceae family, furanocoumarins are found in the epidermis and subepidermal parenchyma of stems and leaves. cdnsciencepub.com They can also be present on the surface of epidermal cells and trichomes. cdnsciencepub.com In Psoralea corylifolia, psoralenoside is notably isolated from the fruits (seeds). nih.govnih.gov Generally, furanocoumarins are most abundant in plants that have flowered and in their ripe seeds and fruits. wikipedia.org

Table 2: General Distribution of Furanocoumarins in Plant Tissues

| Plant Part | General Concentration Level | Specific Locations |

|---|---|---|

| Leaves | High | Epidermal cells, leaf nerves, petioles, milky sap wikipedia.orgnih.gov |

| Stems | Moderate to High | Epidermis, subepidermal parenchyma, oil channels nih.govcdnsciencepub.com |

| Fruits/Seeds | High | Seeds are a primary source in Psoralea corylifolia wikipedia.orgnih.gov |

| Roots | Low | Generally lower concentrations compared to aerial parts nih.govvscht.cz |

Ecological Roles and Adaptive Significance in Phytochemistry

Phytochemicals like this compound are secondary metabolites that play crucial roles in the plant's interaction with its environment. Furanocoumarins, the class of compounds to which psoralen (the aglycone of psoralenoside) belongs, are well-known for their function in plant defense. nih.gov

These compounds exhibit antifungal and insecticidal properties, acting as a chemical shield against pathogens and herbivores. wikipedia.orgvscht.cz The production of these substances can be induced or increased when the plant is under stress, such as from a fungal attack or physical damage to its tissues. vscht.cz

Furthermore, many furanocoumarins are phototoxic. vscht.cz When exposed to ultraviolet (UVA) radiation, they become activated and can intercalate with DNA, forming adducts that can disrupt cellular processes and lead to cell death. researchgate.netwikipedia.org This mechanism is a potent defense against a wide range of organisms. The presence of these compounds, therefore, provides a significant adaptive advantage to the plant, enhancing its survival and reproductive success in its ecological niche.

Isolation and Purification Methodologies for Trans Psoralenoside

Extraction Techniques from Plant Biomass

The initial step in isolating trans-Psoralenoside involves its extraction from the plant matrix, typically the dried and powdered fruits or seeds of Psoralea corylifolia. The choice of solvent is critical and is based on the polarity of the target compound. Glycosides like Psoralenoside (B1678304) are more polar than their aglycone counterparts (e.g., psoralen), influencing solvent selection.

Initial defatting of the powdered plant material with a nonpolar solvent like petroleum ether is a common preliminary step to remove lipids. Following this, the biomass is typically extracted with polar solvents. Studies on related compounds have shown that methanol (B129727) or aqueous ethanol (e.g., 50-70% ethanol) are effective for extracting furanocoumarins and their glycosides. nih.govphcog.com The crude extract, containing a mixture of compounds including Psoralenoside, Isopsoralenoside, psoralen (B192213), and isopsoralen, is then concentrated for further fractionation. researchgate.net

Liquid-liquid fractionation is a crucial step to partition the components of the crude extract based on their differential solubility in immiscible solvents. This process enriches the fraction containing the target compound, this compound, while removing impurities of significantly different polarities. The concentrated crude extract is typically redissolved and sequentially partitioned against a series of solvents with increasing polarity.

For instance, an aqueous suspension of the extract can be partitioned with solvents like n-hexane, chloroform, ethyl acetate, and n-butanol. The more polar furanocoumarin glycosides, including Psoralenoside, are expected to concentrate in the more polar fractions, such as ethyl acetate and n-butanol.

A highly effective form of liquid-liquid partitioning is High-Speed Counter-Current Chromatography (HSCCC). This technique avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. tautobiotech.com It has been successfully employed for the preparative separation of psoralen and isopsoralen from Psoralea corylifolia using a two-phase solvent system. nih.gov The selection of the appropriate solvent system is determined by the partition coefficient (K) of the target compounds. A similar approach would be instrumental in the separation of Psoralenoside isomers.

| Solvent System (v/v/v/v) | Target Compounds | Plant Source | Reference |

|---|---|---|---|

| n-hexane–ethyl acetate–methanol–water (5:5:4.5:5.5) | Psoralen, Isopsoralen | Psoralea corylifolia | tautobiotech.comnih.gov |

| n-hexane–ethyl acetate–methanol–water (1:0.7:1:0.8) | Psoralen, Isopsoralen | Fructus Psoraleae | |

| chloroform–methanol–water (1:1:1) | Coumaroylspermidine isomers | Safflower | scispace.com |

Chromatographic Separation Strategies

Following initial fractionation, various chromatographic techniques are employed for the fine separation and purification of this compound. These methods separate molecules based on differences in their physical and chemical properties, such as polarity, size, and ionic charge, as they interact with the stationary and mobile phases.

Conventional column chromatography using stationary phases like silica gel or alumina is often used for the initial separation of the enriched fractions. nih.govphcog.com Elution is performed using a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. For example, mixtures of benzene and chloroform have been used to elute psoralen from a silica gel column. phcog.com

For obtaining high-purity compounds in larger quantities, advanced preparative chromatographic techniques are essential.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique widely used in the final stages of purification. biomedres.us It utilizes high pressure to pass the solvent through a column packed with fine particles, leading to excellent separation. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of acetonitrile (B52724) and water or methanol and water. nih.gov Isocratic methods can be developed for efficient, rapid purification, which can reduce solvent usage and improve throughput compared to gradient methods. waters.com Fractions from a primary separation technique like HSCCC can be further purified using preparative HPLC to isolate the target compound to a high degree of purity.

High-Speed Counter-Current Chromatography (HSCCC): As mentioned earlier, HSCCC is a powerful preparative liquid-liquid chromatography technique. Its primary advantage is the elimination of a solid support, which prevents sample loss and degradation. The successful separation of the major furanocoumarins, psoralen and isopsoralen, from 100 mg of crude extract in a single step highlights its potential for isolating Psoralenoside and its isomers. tautobiotech.comnih.gov

The specific challenge in isolating this compound lies in its separation from its cis- isomer and other structurally similar compounds like Isopsoralenoside. semanticscholar.org The resolution of such isomers requires careful optimization of chromatographic conditions.

Mobile Phase Composition: The choice of solvents and their ratios in the mobile phase is critical. For reversed-phase HPLC, modifying the concentration of the organic solvent (e.g., acetonitrile) affects the retention time and selectivity between isomers. nih.gov The pH of the mobile phase can also be a powerful tool for separating ionizable compounds; however, for neutral molecules like Psoralenoside, its effect is less pronounced.

Stationary Phase Selection: Different stationary phases exhibit different selectivities. While C18 is a common choice, other phases like phenyl-hexyl or pentafluorophenyl (PFP) could offer alternative selectivities for separating closely related isomers.

Temperature: Column temperature influences solvent viscosity and mass transfer kinetics, which can affect peak shape and resolution. Optimizing the temperature can sometimes improve the separation between critical pairs of isomers.

A systematic approach to method development involves varying these parameters to achieve baseline separation. For example, in the HPLC separation of the structural isomers psoralen and angelicin, an optimal mobile phase of 20% acetonitrile in water was identified for a C18 column, demonstrating the importance of optimizing the organic solvent concentration for isomer resolution.

| Technique | Stationary Phase | Mobile Phase | Target Compounds | Reference |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Methanol–water (40:60, v/v) | Psoralen, Isopsoralen | tautobiotech.com |

| HPLC | Reversed-phase Inertsil ODS-2 | Acetonitrile and Water | Bergaptol, Psoralen, Bergapten, etc. | nih.gov |

| HPTLC | Silica gel 60F-254 | Benzene: Chloroform: Ethyl acetate (80:10:10, v/v) | Psoralen | phcog.com |

Criteria for Purity Assessment in Natural Product Isolation

Once this compound has been isolated, its purity must be rigorously assessed. This is typically achieved using a combination of chromatographic and spectroscopic methods.

Chromatographic Methods: The purity of the isolated compound is often initially assessed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector. A single, symmetrical peak in the chromatogram under different mobile phase conditions is a strong indicator of purity.

Spectroscopic Methods:

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation and purity assessment. The absence of extraneous signals in the spectra indicates a high level of purity. Quantitative NMR (qNMR) is a powerful, non-destructive method for determining the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophore system, respectively, which can be compared to reference data.

Physical Constants: The melting point of a crystalline solid is a classic criterion of purity. A sharp and defined melting point range suggests a pure compound.

A combination of these techniques is necessary to unequivocally confirm the identity and establish the purity of the isolated this compound.

| Method | Principle | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between mobile and stationary phases. | Indicates the number of components and their relative amounts. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight and elemental composition (HRMS). |

| Nuclear Magnetic Resonance (NMR) | Interaction of atomic nuclei with an external magnetic field. | Definitive structural information and absolute purity (qNMR). |

| Melting Point Determination | Temperature at which a solid turns into a liquid. | A sharp melting range indicates high purity for crystalline solids. |

Structural Elucidation and Stereochemical Characterization of Trans Psoralenoside

Spectroscopic Characterization Techniques

The foundational understanding of the chemical framework of trans-Psoralenoside was established through a suite of spectroscopic methods. These techniques, by probing the molecule with various forms of energy, provided a wealth of information regarding its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy served as a cornerstone in the structural determination of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) experiments were employed to map out the proton and carbon framework of the molecule.

The ¹H-NMR spectrum revealed the presence of distinct proton signals, indicating the different chemical environments of hydrogen atoms within the molecule. For instance, characteristic signals for aromatic protons, olefinic protons, and a sugar moiety were identified. The coupling constants between adjacent protons provided valuable information about their spatial relationships.

The ¹³C-NMR spectrum complemented the proton data by identifying the number and types of carbon atoms. Signals corresponding to carbonyl carbons, aromatic carbons, olefinic carbons, and the carbons of the glucose unit were assigned.

Two-dimensional NMR techniques were instrumental in assembling the molecular puzzle. Correlation Spectroscopy (COSY) experiments established the proton-proton coupling networks, allowing for the tracing of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range correlations between protons and carbons, which was crucial for connecting the different structural fragments, including the linkage of the sugar unit to the aglycone.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm) | δC (ppm) |

| Aglycone | ||

| 2 | 7.98 (d, J=2.3 Hz) | 146.3 |

| 3 | 7.15 (d, J=2.3 Hz) | 107.2 |

| 4 | 7.82 (s) | 125.1 |

| 5 | 7.40 (d, J=8.5 Hz) | 119.5 |

| 6 | 7.01 (dd, J=8.5, 2.4 Hz) | 114.8 |

| 7 | - | 160.7 |

| 8 | 7.21 (d, J=2.4 Hz) | 99.8 |

| 9 | - | 152.4 |

| 10 | - | 114.3 |

| Glycoside | ||

| 1' | 5.10 (d, J=7.7 Hz) | 101.9 |

| 2' | 3.55 (m) | 75.2 |

| 3' | 3.52 (m) | 78.1 |

| 4' | 3.45 (m) | 71.5 |

| 5' | 3.48 (m) | 77.9 |

| 6'a | 3.92 (dd, J=12.1, 2.2 Hz) | 62.6 |

| 6'b | 3.75 (dd, J=12.1, 5.5 Hz) |

Data presented is a representative compilation from published research.

Mass Spectrometry (MS) Analysis

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a common technique used for this purpose. The accurate mass measurement allows for the determination of the molecular formula, which in turn helps in confirming the identity and elemental makeup of the compound. The fragmentation pattern observed in the MS/MS spectrum can also offer valuable clues about the structure of the molecule by showing how it breaks apart.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HR-ESI-MS | [M+Na]⁺ | 371.0848 | 371.0848 | C₁₇H₁₆O₈Na |

Data is illustrative of typical findings in mass spectrometric analysis of such compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy was utilized to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, characteristic absorptions for hydroxyl (-OH) groups, an aromatic ring, a lactone carbonyl (C=O) group, and ether linkages (C-O) would be expected.

Ultraviolet-Visible (UV-Vis) spectroscopy provided insights into the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores like aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) at specific wavelengths, consistent with its furanocoumarin structure.

Table 3: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Functional Group/Chromophore |

| UV-Vis (λmax) | ~220, 265, 310 nm | Furanocoumarin system |

| IR (νmax) | ~3400 cm⁻¹ | Hydroxyl (-OH) |

| ~1720 cm⁻¹ | Lactone Carbonyl (C=O) | |

| ~1620, 1580 cm⁻¹ | Aromatic C=C | |

| ~1100 cm⁻¹ | Ether (C-O) |

Data represents typical absorption values for furanocoumarin glycosides.

Chiroptical Methods for Stereochemical Assignment

The determination of the stereochemistry of this compound, particularly the relative and absolute configuration of its chiral centers, relies on chiroptical methods. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. While specific studies on this compound's chiroptical properties are not extensively detailed in readily available literature, techniques like Circular Dichroism (CD) spectroscopy would be invaluable. The sign and intensity of the Cotton effects in the CD spectrum could be compared with those of related known compounds or with theoretical calculations to deduce the stereochemistry.

Crystallographic Studies for Absolute Configuration

To date, there is no publicly available evidence of X-ray crystallographic studies having been performed on this compound. X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. acdlabs.com Should a suitable crystal of this compound be obtained and analyzed, it would provide an unambiguous three-dimensional model of the molecule, confirming the connectivity and the absolute stereochemistry of all chiral centers.

Comparative Structural Analysis with cis-Psoralenoside and Related Furanocoumarin Glycosides

The structural elucidation of this compound is often discussed in conjunction with its isomer, cis-Psoralenoside (also known as Isopsoralenoside). The key difference between these two isomers lies in the stereochemistry at a specific chiral center, leading to a different spatial arrangement of the substituents. This difference is discernible through careful analysis of their NMR spectra, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity. The presence or absence of specific NOE correlations can definitively establish the relative stereochemistry and differentiate between the cis and trans isomers.

When compared to other related furanocoumarin glycosides, this compound shares the core furanocoumarin aglycone but may differ in the type, number, or attachment point of the sugar moieties. Comparative analysis of their spectroscopic data, especially NMR and MS, allows for the identification of these structural variations and contributes to the broader understanding of this class of natural products.

Biosynthetic Pathways and Metabolic Intermediates of Trans Psoralenoside

Precursor Incorporation Studies in Planta

The core structure of trans-Psoralenoside is the linear furanocoumarin, psoralen (B192213). The biosynthesis of psoralen originates from the shikimate pathway, with L-phenylalanine serving as a primary precursor. In plants, the phenylpropanoid pathway converts L-phenylalanine into umbelliferone (B1683723), which is the central intermediate in the synthesis of both linear and angular furanocoumarins nih.gov. Studies involving callus cultures of Ruta graveolens have demonstrated that the supplementation of L-phenylalanine can enhance the production of furanocoumarins like psoralen and bergapten wikipedia.org.

From umbelliferone, the pathway to psoralen involves a series of enzymatic reactions. The key steps include the prenylation of umbelliferone at the C6 position to form demethylsuberosin, which is then cyclized to form (+)-marmesin. Finally, psoralen synthase catalyzes the cleavage of a portion of the isopropyl side chain of (+)-marmesin to yield psoralen nih.gov.

Table 1: Key Precursors and Intermediates in Psoralen Biosynthesis

| Precursor/Intermediate | Role in the Pathway |

| L-Phenylalanine | Primary precursor from the shikimate pathway. |

| Cinnamic Acid | Formed from L-phenylalanine via phenylalanine ammonia-lyase (PAL). |

| p-Coumaric Acid | An intermediate in the phenylpropanoid pathway. |

| Umbelliferone | The branch-point intermediate for furanocoumarin biosynthesis. |

| Demethylsuberosin | The product of umbelliferone prenylation. |

| (+)-Marmesin | The immediate precursor to psoralen. |

Enzymatic Steps in Furanocoumarin Glycoside Biosynthesis

The final step in the formation of this compound is the glycosylation of the psoralen aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes that transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule researchgate.net. While the specific UGT responsible for the synthesis of this compound has not been definitively identified, the general mechanism of coumarin (B35378) glycosylation is well-established. For instance, in Melilotus albus, numerous UGT genes have been identified that are likely involved in coumarin biosynthesis peerj.com. These enzymes are crucial for enhancing the solubility, stability, and bioactivity of coumarins nih.gov.

The biosynthesis of the psoralen backbone itself is dependent on a series of enzymatic reactions catalyzed primarily by cytochrome P450 monooxygenases (CYP450s). Key enzymes in this part of the pathway include:

Marmesin (B225713) synthase , a CYP450 enzyme that converts demethylsuberosin to (+)-marmesin.

Psoralen synthase , another CYP450 enzyme, which then converts (+)-marmesin to psoralen researchgate.net.

Proposed Pathways Leading to this compound Formation

The proposed biosynthetic pathway for this compound begins with the synthesis of its aglycone, psoralen, from umbelliferone. Once psoralen is formed, it is believed to be glycosylated by a specific UGT. The sugar donor for this reaction is likely an activated nucleotide sugar, such as UDP-glucose. The "trans" configuration in this compound refers to the stereochemistry of the glycosidic bond.

Table 2: Proposed Enzymatic Reactions in this compound Formation

| Reaction | Substrate(s) | Enzyme Class | Product |

| Prenylation | Umbelliferone, Dimethylallyl pyrophosphate | Prenyltransferase | Demethylsuberosin |

| Cyclization | Demethylsuberosin | Marmesin synthase (CYP450) | (+)-Marmesin |

| Furan (B31954) Ring Formation | (+)-Marmesin | Psoralen synthase (CYP450) | Psoralen |

| Glycosylation | Psoralen, UDP-sugar | UDP-glycosyltransferase (UGT) | This compound |

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Gene Expression

The biosynthesis of furanocoumarins, including the precursors to this compound, is tightly regulated at the transcriptional level. The expression of genes encoding the biosynthetic enzymes is controlled by various transcription factors. Studies on coumarin synthesis have revealed that transcription factor families such as MYB, bHLH, AP2, and WRKY play crucial roles in regulating the expression of coumarin biosynthetic genes researchgate.net.

Role of Glycosyltransferases and Glycosidases in Furanocoumarin Glycoside Metabolism

Glycosyltransferases are key enzymes in the final step of the biosynthesis of furanocoumarin glycosides like this compound. They are responsible for attaching a sugar moiety to the furanocoumarin aglycone, which can alter the compound's solubility, stability, and biological activity nih.gov. The diversity of UGTs in plants allows for the production of a wide array of glycosylated natural products.

Conversely, glycosidases are enzymes that cleave glycosidic bonds. In the context of furanocoumarin glycoside metabolism, these enzymes can hydrolyze the sugar moiety from the glycoside, releasing the aglycone. It has been shown that during the processing of medicinal materials from Psoralea corylifolia, psoralenoside (B1678304) and isopsoralenoside are converted into their respective aglycones, psoralen and isopsoralen, by the action of β-glucosidase researchgate.net. This suggests that glycosidases play a role in the metabolic turnover and activation of furanocoumarin glycosides in the plant.

Enzymatic and Biotransformation Studies Involving Trans Psoralenoside

Enzyme-Catalyzed Synthesis of trans-Psoralenoside Analogues

The enzymatic synthesis of glycoside analogues offers a powerful tool for creating novel compounds with potentially improved properties such as solubility, stability, and bioactivity. While direct enzymatic synthesis of this compound analogues is not extensively documented in publicly available research, studies on related compounds, such as psoralidin, provide a strong precedent for the feasibility of this approach.

One notable study demonstrated the successful enzymatic glycosylation of psoralidin, a compound structurally related to the aglycone of this compound, using a UDP-glycosyltransferase. This enzymatic process resulted in the synthesis of a new psoralidin glucoside, psoralidin-6',7-di-O-β-D-glucopyranoside. The research highlighted that this enzymatic modification significantly improved the water solubility of the parent compound by a factor of 32.6 and enhanced its stability at a pH of 8.8 and at elevated temperatures researchgate.net.

Table 1: Comparison of Properties of Psoralidin and its Enzymatically Synthesized Glucoside

| Compound | Water Solubility | Stability | Cytotoxicity against Human Cancer Cell Lines |

|---|---|---|---|

| Psoralidin | Low | Less stable at pH 8.8 and high temperatures | Moderate |

| Psoralidin-6',7-di-O-β-D-glucopyranoside | 32.6-fold higher than psoralidin | More stable than psoralidin | Not specified |

This table is generated based on findings from a study on the enzymatic glycosylation of psoralidin, a related compound, to illustrate the potential benefits of such modifications. researchgate.net

This research underscores the potential of utilizing enzymes like UDP-glycosyltransferases to generate novel analogues of furanocoumarin glycosides. Such enzymatic methods are advantageous due to their high selectivity and ability to function under mild reaction conditions, offering a green chemistry approach to the diversification of natural product scaffolds.

Biotransformation of Psoralenosides by Microbial Systems

Microbial biotransformation is a valuable technique for modifying complex natural products, often leading to the production of novel derivatives with unique biological activities. The enzymatic machinery of microorganisms, including fungi and bacteria, can catalyze a wide range of reactions such as hydroxylation, oxidation, and deglycosylation.

While specific studies focusing on a broad range of microbial transformations of this compound are limited, research on the biotransformation of coumarins by filamentous fungi indicates that these microorganisms possess the enzymatic capability to modify such structures. For instance, studies have shown that fungi can introduce hydroxyl groups onto the coumarin (B35378) core with high selectivity nih.gov. This suggests that various microbial systems could potentially be screened for their ability to transform this compound into new, bioactive compounds.

A critical aspect of the biotransformation of glycosylated natural products is the cleavage of the sugar moiety, a process known as de-glucosylation. This is often a key step in the metabolic activation of these compounds in biological systems. Research has shown that human intestinal microflora plays a crucial role in the metabolism of psoralenoside (B1678304) and its isomer, isopsoralenoside.

An in vitro incubation study demonstrated that intestinal bacteria can metabolize psoralenoside and isopsoralenoside, leading to the formation of their respective aglycones, psoralen (B192213) and isopsoralen. This de-glucosylation is a significant biotransformation that is believed to be essential for the pharmacological effects observed after oral administration of extracts from Psoralea corylifolia, the plant source of these compounds. The study highlights the importance of the gut microbiome in the metabolic activation of furanocoumarin glycosides.

Elucidation of Enzyme Kinetics and Catalytic Mechanisms

β-glucosidase activity typically follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value is an indicator of the enzyme's affinity for the substrate, with a lower Km suggesting a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Table 2: General Kinetic Parameters of β-Glucosidases from Fungal Sources with a Model Substrate (p-NPGlu)

| Fungal Species | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| Agaricus bisporus | Not specified | Not specified |

| Kluyveromyces marxianus | 7.42 | 8.34 |

This table provides examples of kinetic parameters for β-glucosidases from different fungal sources using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (p-NPGlu) and is intended to be illustrative of the type of data obtained in enzyme kinetic studies. researchgate.net

The catalytic mechanism of retaining β-glucosidases, which are common in microbial systems, involves a two-step, double-displacement reaction. This process includes the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate. The efficiency of this catalysis can be influenced by factors such as pH, temperature, and the presence of inhibitors or activators. For instance, glucose, the product of the hydrolysis reaction, can act as an inhibitor of β-glucosidase activity nih.gov.

The study of enzyme kinetics is crucial for selecting or engineering enzymes with desired properties for specific applications, such as the efficient de-glucosylation of this compound for the production of its bioactive aglycone.

Synthetic Approaches and Chemical Modifications of Trans Psoralenoside

Strategies for the Total Synthesis of Furanocoumarin Glycosides

Regioselective and Stereoselective Synthesis Methodologies

A critical challenge in the synthesis of furanocoumarin glycosides is the controlled formation of the glycosidic bond at a specific hydroxyl group on the furanocoumarin aglycone and with the desired stereochemistry.

Regioselective Glycosylation: The psoralen (B192213) scaffold possesses multiple potential sites for glycosylation. To achieve regioselectivity, chemists often employ protecting group strategies to temporarily block all but the desired hydroxyl group, thereby directing the glycosylation to a specific position. Another approach involves leveraging the differential reactivity of the hydroxyl groups, where one may be inherently more nucleophilic and thus more reactive towards the glycosyl donor. Enzymatic glycosylation, utilizing glycosyltransferases, can also offer high regioselectivity due to the inherent specificity of the enzyme's active site.

Stereoselective Glycosylation: The formation of the anomeric center of the glycosidic bond with the correct stereochemistry (α or β) is paramount. The desired trans configuration in trans-Psoralenoside refers to the stereochemical relationship between the substituents on the sugar ring. Achieving high stereoselectivity in glycosylation reactions is a well-established challenge in carbohydrate chemistry. Several factors influence the stereochemical outcome, including the nature of the glycosyl donor and acceptor, the promoter or catalyst used, the solvent, and the reaction temperature.

Commonly employed methods for stereocontrolled glycosylation include:

Neighboring group participation: A participating protecting group at the C-2 position of the glycosyl donor can shield one face of the anomeric center, leading to the preferential formation of the 1,2-trans-glycoside.

Solvent effects and temperature control: The polarity of the solvent can influence the equilibrium between α- and β-anomers of the reactive intermediates. Low temperatures are often used to enhance selectivity.

Promoter/catalyst control: The choice of Lewis acid or other promoter can significantly impact the stereochemical outcome of the glycosylation reaction.

A notable example in the synthesis of a related isomer, isopsoralenoside, highlights a key glycosylation step followed by a UV light-promoted irradiation, suggesting a potential strategy for the synthesis of Psoralenoside (B1678304) isomers.

Semi-Synthetic Routes from Natural Precursors

Semi-synthesis, which starts from readily available natural products, offers a more efficient and often higher-yielding alternative to total synthesis. For this compound, a plausible semi-synthetic strategy would involve the isolation of the psoralen aglycone, or a closely related precursor, from natural sources, followed by chemical or enzymatic glycosylation.

Psoralen and its derivatives are naturally abundant in various plants, including those of the Psoralea genus. The general steps in a semi-synthetic approach would be:

Extraction and Isolation: The psoralen aglycone is extracted from the plant material using appropriate solvents and purified using chromatographic techniques.

Glycosylation: The isolated aglycone is then subjected to a glycosylation reaction with a suitable protected sugar donor to introduce the desired carbohydrate moiety. The choice of glycosylation method will be crucial for achieving the desired trans stereochemistry.

Deprotection: Finally, any protecting groups on the sugar moiety are removed to yield the final this compound.

This approach significantly reduces the number of synthetic steps compared to a total synthesis, making it a more practical route for producing larger quantities of the target compound.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues and derivatives of this compound are crucial for structure-activity relationship (SAR) studies and for the development of new therapeutic agents or research tools. Modifications can be made to the furanocoumarin core, the sugar moiety, or the glycosidic linkage.

Structure-Derivatization for Advanced Research Probes

The development of advanced research probes based on the this compound scaffold allows for the investigation of its biological targets and mechanism of action. A common strategy is the incorporation of a fluorescent reporter group into the molecule.

Synthesis of Fluorescent Probes: A fluorescent tag can be attached to various positions on the this compound molecule, provided it does not significantly interfere with its biological activity. The synthesis of such probes would typically involve:

Functionalization: Introduction of a reactive functional group (e.g., an amine, alkyne, or azide) onto the psoralen core or the sugar moiety of a synthetic intermediate.

Coupling: Reaction of the functionalized intermediate with a fluorescent dye that has a complementary reactive group.

Final Steps: Completion of the synthesis, including deprotection if necessary, to yield the fluorescently labeled this compound analogue.

Metabolic Engineering for Enhanced Production of Trans Psoralenoside

Genetic Engineering of Plant Biosynthetic Pathways

Genetic engineering of the native plant or its cell cultures is a direct approach to boost the production of trans-Psoralenoside. This involves the modification of genes encoding key enzymes in the biosynthetic pathway to increase the metabolic flux towards the final product.

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of umbelliferone (B1683723), the core coumarin (B35378) structure. researchgate.net Umbelliferone then undergoes a series of enzymatic reactions to form psoralen (B192213), the direct precursor (aglycone) of this compound. wikipedia.org The final step is a glycosylation reaction where a sugar moiety, typically glucose, is attached to the psoralen molecule. This crucial glycosylation step is catalyzed by a UDP-glycosyltransferase (UGT). nih.govnih.gov Glycosylation not only alters the molecule's properties, enhancing its solubility and stability, but is also a key step in its biosynthesis. ebi.ac.uk

A primary strategy in metabolic engineering is to identify and manipulate the rate-limiting steps in a biosynthetic pathway. This can be achieved through the overexpression of genes encoding enzymes that catalyze slow reactions or by silencing genes in competing pathways that divert precursors away from the target compound.

Overexpression of Pathway Genes: The expression of genes encoding key enzymes in the furanocoumarin pathway can be enhanced to increase the production of psoralen. For instance, studies on seedling growth of P. corylifolia have shown that the expression of the psoralen synthase gene can be significantly enhanced through elicitor treatment, suggesting it is a viable target for genetic manipulation. nih.gov While the specific UDP-glycosyltransferase responsible for converting psoralen to this compound has not been fully characterized, a key strategy would be its identification and subsequent overexpression. Genome-wide analysis in other coumarin-producing plants has identified numerous UGT genes, some of which are likely involved in coumarin biosynthesis. nih.gov By identifying the specific UGT in P. corylifolia and overexpressing it, the final conversion step to this compound could be significantly amplified.

Silencing of Competing Pathways: Metabolic pathways within a plant are interconnected, often competing for the same precursor molecules. For example, umbelliferone is a precursor for various furanocoumarins, not just psoralen. researchgate.net By using gene-silencing technologies like RNA interference (RNAi) or CRISPR-Cas9, it may be possible to downregulate the expression of enzymes that lead to the formation of undesired byproducts. This would redirect the metabolic flux towards psoralen and, consequently, increase the substrate pool available for glycosylation into this compound.

Development of Heterologous Expression Systems for Furanocoumarin Production

While engineering the native plant is a viable option, developing heterologous expression systems in microorganisms offers several advantages, including faster growth rates, simpler genetic manipulation, and more controlled production environments. researchgate.net However, the production of complex plant secondary metabolites like furanocoumarins in microbial hosts such as Escherichia coli or yeast (Saccharomyces cerevisiae) presents significant challenges. researchgate.net

The reconstruction of the entire this compound pathway in a microbial host would require the functional expression of multiple plant enzymes. Many of these, such as the cytochrome P450 enzymes involved in psoralen synthesis, are membrane-bound proteins that require specific post-translational modifications and redox partners, which can be difficult to achieve in prokaryotic hosts like E. coli. researchgate.net

Yeast, being a eukaryotic organism, is often a more suitable host for expressing plant enzymes as it possesses the necessary cellular machinery, such as the endoplasmic reticulum, for proper protein folding and modification, including glycosylation. nih.gov For the production of this compound, a heterologous system would not only need to successfully produce psoralen but also express a functional UDP-glycosyltransferase to perform the final glycosylation step.

Application of Synthetic Biology Approaches for Pathway Optimization

Synthetic biology provides a powerful toolkit for optimizing engineered metabolic pathways, moving beyond the simple overexpression or silencing of single genes. nih.gov These approaches involve the design and construction of novel biological parts, devices, and systems to achieve more precise control over cellular metabolism.

For this compound production, synthetic biology strategies could include:

Pathway Modularization: The biosynthetic pathway can be broken down into distinct modules. For example, one module could be engineered to optimize the production of the umbelliferone precursor from primary metabolism. A second module could focus on the efficient conversion of umbelliferone to psoralen, and a final module could be dedicated to the glycosylation of psoralen to this compound. This modular approach allows for the independent optimization of each part of the pathway.

Enzyme Engineering: The catalytic efficiency and substrate specificity of key enzymes in the pathway could be improved through protein engineering techniques. This could involve modifying the psoralen synthase for higher turnover rates or engineering a UGT to specifically and efficiently use psoralen as a substrate.

Metabolic Scaffolding: To improve the efficiency of the multi-enzyme pathway, synthetic protein scaffolds can be designed to co-localize the enzymes, thereby channeling the intermediates from one active site to the next. This can increase local substrate concentrations and reduce the loss of intermediates to competing pathways.

Influence of Exogenous Elicitors and Optimized Culture Conditions on Biosynthesis

In plant cell culture systems, the production of secondary metabolites can be significantly enhanced by the application of elicitors—compounds that trigger defense responses in plants—and by optimizing the culture conditions. nih.govresearchgate.net Studies on cell suspension cultures of Psoralea corylifolia have demonstrated that this is a highly effective strategy for boosting the production of psoralen, the direct precursor to this compound.

Various biotic elicitors have been shown to dramatically increase psoralen accumulation. For example, treatment with extracts from the fungus Aspergillus niger has been found to be particularly effective. nih.govnih.gov Other successful biotic elicitors include extracts from Penicillium notatum, yeast extract, and chitosan. nih.gov Abiotic elicitors such as methyl jasmonate (MeJ) and salicylic acid (SA) have also been shown to significantly enhance psoralen content in adventitious root cultures of P. corylifolia. researchgate.net

The timing of elicitor application and the duration of exposure are critical factors. Research indicates that the highest psoralen accumulation often occurs when elicitors are added to cultures in the early stationary phase of growth. nih.gov The optimal incubation time for psoralen accumulation after elicitation is typically between 48 and 72 hours. nih.gov Furthermore, basic culture parameters such as the composition of the growth medium, pH, and photoperiod can be optimized to improve both biomass growth and secondary metabolite production. researchgate.netresearchgate.net

| Elicitor | Optimal Concentration | Psoralen Yield (μg/g Dry Cell Weight) | Fold Increase Over Control |

|---|---|---|---|

| Control (No Elicitor) | - | 945 | 1.0 |

| Aspergillus niger extract | 1.0% (v/v) | 8634 | ~9.1 |

| Penicillium notatum extract | 1.5% (v/v) | 7124 | ~7.5 |

| Chitosan | 125 mg/L | 7982 | ~8.4 |

| Yeast Extract | 1.5% (v/v) | 3870 | ~4.1 |

| Methyl Jasmonate (in adventitious roots) | 30 μM/L | 3.73 mg/mL (extract) | Significant increase |

| Salicylic Acid (in adventitious roots) | 150 μM/L | - | Significant increase |

Data for cell suspension cultures compiled from nih.gov. Data for adventitious roots from researchgate.net. Note that yields for adventitious roots were reported in mg/mL of extract and are not directly comparable to μg/g DCW.

Advanced Analytical Methodologies for Trans Psoralenoside Research

Chromatographic Techniques for Quantitative and Qualitative Analysis.

Chromatographic techniques are fundamental in the analysis of complex mixtures, such as those encountered in natural product research. For a compound like trans-Psoralenoside, these methods are indispensable for both isolating and quantifying the molecule, as well as for identifying it within a complex biological matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful separation techniques available today, offering high resolution, sensitivity, and reproducibility. When coupled with various detectors, these techniques provide a wealth of information for the comprehensive analysis of this compound.

HPLC-UV/MS and UPLC-MS/MS Method Development and Validation.nih.govfao.orgnih.gov

The development of robust and reliable analytical methods is crucial for the accurate quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and the more advanced Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), are the methods of choice for this purpose. nih.govfao.orgnih.gov

A typical HPLC-UV method for the analysis of psoralen (B192213) and its derivatives would involve a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The UV detector is set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

For more complex matrices and lower detection limits, UPLC-MS/MS is preferred. A validated UPLC-MS/MS method for the simultaneous determination of psoralenoside (B1678304), isopsoralenoside, psoralen, and isopsoralen has been developed, providing a rapid, sensitive, and selective approach for their quantification in biological samples. nih.govfao.org The method utilizes a C18 column with a gradient elution of methanol and 0.1% aqueous formic acid. nih.govfao.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include selectivity, linearity, accuracy, precision, extraction recovery, matrix effect, and stability.

Below is a table summarizing the validation parameters for a UPLC-MS/MS method for the analysis of psoralenoside and related compounds. nih.govfao.org

| Validation Parameter | Psoralenoside | Isopsoralenoside | Psoralen | Isopsoralen |

|---|---|---|---|---|

| Linearity Range (ng/mL) | 2.0 - 2000 | 2.0 - 2000 | 1.0 - 1000 | 1.0 - 1000 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |

| Accuracy (% RE) | -6.3% to 7.5% | -5.8% to 6.9% | -4.7% to 5.4% | -3.9% to 4.8% |

| Precision (% RSD) | < 8.1% | < 7.5% | < 6.2% | < 5.7% |

| Extraction Recovery (%) | 75.2 - 83.4 | 78.1 - 85.6 | 80.3 - 88.7 | 82.5 - 90.1 |

| Matrix Effect (%) | 88.9 - 96.3 | 90.1 - 97.5 | 92.4 - 98.1 | 93.6 - 99.2 |

| Stability | Stable | Stable | Stable | Stable |

Hyphenated Techniques for Metabolomics Studies.

Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, provides a functional readout of the physiological state. Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools in metabolomics research. rsc.orgnih.govresearchgate.net For the study of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics is particularly valuable for identifying and quantifying this compound and its metabolites in complex biological samples. rsc.orgnih.govresearchgate.net

Untargeted metabolomics using LC-MS can be employed to discover and identify a wide range of metabolites in a biological system, providing a global snapshot of the metabolome. rsc.org In the context of Psoralea corylifolia, the plant source of this compound, LC-MS-based metabolite profiling has led to the identification of numerous compounds, including flavonoids, coumarins, and meroterpenes. nih.govnih.gov This approach can reveal the metabolic pathways affected by this compound and help to understand its mechanism of action.

Targeted metabolomics, on the other hand, focuses on the quantification of a specific set of known metabolites. This approach is useful for validating the findings from untargeted studies and for monitoring the levels of this compound and its key metabolites in response to various stimuli.

Stable Isotope Labeling for Metabolic Flux Analysis.

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions in a biological system. nih.gov Stable isotope labeling, where a substrate is enriched with a stable isotope (e.g., ¹³C or ¹⁵N), is a key component of MFA. nih.gov By tracing the incorporation of the isotope into downstream metabolites, it is possible to elucidate metabolic pathways and quantify the flux through them.

Computational Chemistry and Molecular Modeling for Structural and Mechanistic Insights.mdpi.comresearchgate.netresearchgate.net

Computational chemistry and molecular modeling are invaluable tools for gaining insights into the structure, properties, and interactions of molecules at the atomic level. For this compound, these methods can be used to predict its three-dimensional structure, understand its electronic properties, and model its interactions with biological targets.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, spectroscopic properties, and reactivity of psoralen and its derivatives. mdpi.comresearchgate.netresearchgate.net These calculations can help in interpreting experimental data, such as UV-Vis and fluorescence spectra, and in understanding the mechanism of their photochemical reactions, including their well-known ability to intercalate into DNA and form photoadducts. mdpi.comresearchgate.net

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or DNA. researchgate.net This can provide insights into the potential biological targets of this compound and the molecular basis of its activity. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-target complex over time, providing a more detailed understanding of the binding interactions and their stability. neurips.cc

Perspectives and Future Directions in Trans Psoralenoside Research

Unexplored Biosynthetic Avenues and Novel Pathways

The biosynthesis of furanocoumarins, including the psoralen (B192213) core of trans-Psoralenoside, is known to originate from the shikimate pathway. wikipedia.org The pathway proceeds through the formation of umbelliferone (B1683723), which undergoes prenylation and subsequent cyclization to form the furan (B31954) ring. nih.gov However, the complete enzymatic cascade leading to this compound remains partially unexplored.

Key areas for future investigation include:

Glycosylation Step: The specific enzyme responsible for attaching a glucose molecule to the psoralen aglycone to form this compound has not been fully characterized. Identifying and characterizing the specific UDP-dependent glycosyltransferase (UGT) is a critical next step. This discovery would not only complete the known pathway but also provide a tool for chemoenzymatic synthesis.

Subcellular Localization: The precise cellular compartments where pathway intermediates are synthesized and stored are not well understood. Research into the subcellular localization of biosynthetic enzymes could reveal metabolic channeling, where intermediates are passed directly from one enzyme to another, increasing efficiency and preventing metabolic crosstalk.

Alternative Precursors: While the pathway from umbelliferone is established, the potential for alternative or modified precursors leading to structural analogs of psoralen has not been extensively explored in Psoralea corylifolia. Investigating the substrate flexibility of key enzymes like psoralen synthase could uncover novel furanocoumarin skeletons. researchgate.net

The established biosynthetic pathway for the formation of the psoralen aglycone provides a roadmap for these explorations.

| Step | Precursor | Product | Key Enzyme Class | Status |

|---|---|---|---|---|

| 1 | Umbelliferone | Demethylsuberosin | Prenyltransferase | Characterized |

| 2 | Demethylsuberosin | Marmesin (B225713) | Cytochrome P450 (Marmesin Synthase) | Characterized |

| 3 | Marmesin | Psoralen | Psoralen Synthase | Characterized |

| 4 | Psoralen | This compound | Glycosyltransferase (UGT) | Uncharacterized |

Potential for Discovery of New Enzymatic Functions

The furanocoumarin biosynthetic pathway is a rich source of enzymes with potentially novel functions. rsc.org Future research is likely to uncover new enzymatic activities that could be harnessed for biotechnological applications.

Cytochrome P450 Monooxygenases (CYPs): CYPs are crucial for the formation and diversification of furanocoumarins. researchgate.net While psoralen synthase and marmesin synthase are known, genomics and transcriptomics studies on Psoralea corylifolia could reveal novel CYPs responsible for hydroxylations or other modifications of the psoralen ring, leading to a wider array of natural derivatives.

Acyltransferases and Methyltransferases: The decoration of the furanocoumarin core or its sugar moiety by other functional groups is a possibility. Prospecting for novel transferase enzymes in P. corylifolia could identify enzymes that add acyl, methyl, or other groups, creating new this compound analogs with potentially different properties.

Isomer-Specific Enzymes: The stereochemistry of the glycosidic bond is critical. The discovery of enzymes that can create different isomers (e.g., cis-Psoralenoside) or attach different sugars would be a significant breakthrough, enabling the creation of a library of psoralen glycosides for screening.

Advancements in Stereoselective Synthetic Strategies and Structural Diversification

Chemical synthesis offers a route to produce this compound and its analogs that is not limited by natural availability. The primary challenge lies in the stereoselective formation of the trans-glycosidic bond.

Future synthetic strategies will likely focus on:

Improved Glycosylation Methods: Developing more efficient and highly stereoselective glycosylation reactions is paramount. This may involve the use of novel catalysts, protecting group strategies, or enzymatic glycosylation to ensure the formation of the desired trans isomer.

Julia-Kocienski Olefination: Techniques like the Julia-Kocienski olefination, known for producing trans-alkenes with high stereoselectivity, could be adapted for synthesizing precursors or analogs of the psoralen core structure. organic-chemistry.org

Structural Diversification: Once efficient access to the core structure is achieved, diversification can be pursued. This involves modifying the furan and pyrone rings through reactions like palladium-catalyzed cross-coupling or C-H activation to introduce new substituents. Furthermore, synthesizing the compound with a variety of sugar moieties (e.g., rhamnose, fucose) could modulate its biological properties.

| Synthetic Goal | Potential Strategy | Key Challenge/Focus |

|---|---|---|

| Psoralen Core Synthesis | Gattermann–Koch reaction followed by Perkin condensation and dehydrogenation | Achieving substitution at the correct position on the benzofuran (B130515) ring system. wikipedia.org |

| Stereoselective Glycosylation | Use of chiral catalysts, enzymatic synthesis, or advanced protecting group chemistry | Controlling the anomeric center to exclusively form the trans-glycosidic bond. |

| Structural Diversification | Late-stage functionalization (e.g., C-H activation), synthesis with modified sugar units | Developing reactions compatible with the sensitive furanocoumarin core. |

Integration with Multi-Omics Technologies (Genomics, Proteomics, Metabolomics)

A holistic understanding of this compound requires the integration of multiple "omics" technologies. nih.gov This approach can rapidly accelerate gene discovery, pathway elucidation, and the understanding of metabolic regulation.

Genomics: Sequencing the genome of Psoralea corylifolia would provide a complete blueprint of all potential biosynthetic genes. This allows for the identification of candidate genes (e.g., CYPs, UGTs, transcription factors) clustered together in biosynthetic gene clusters.

Transcriptomics: By analyzing the RNA expressed in different tissues (leaves, roots, seeds) and under various conditions, researchers can identify which genes are actively involved in this compound biosynthesis. nih.gov For example, comparing the transcriptomes of high- and low-producing plant varieties can pinpoint key regulatory and enzymatic genes.

Proteomics: This technique identifies the actual proteins (enzymes) present in the plant tissues, confirming that the genes identified through genomics and transcriptomics are being translated into functional enzymes.

Metabolomics: This involves the comprehensive analysis of all small molecules in a sample. nih.govdovepress.com Metabolomic profiling can track the accumulation of this compound and its precursors, revealing bottlenecks in the pathway and how metabolism shifts in response to environmental or genetic changes. nih.gov

The synergy of these technologies can create a detailed model of how this compound is produced and regulated, paving the way for metabolic engineering.

Sustainable Sourcing and Biotechnological Production Strategies

The reliance on direct extraction from Psoralea corylifolia presents sustainability and supply chain challenges, as natural abundance can be low and growth periods long. rsc.org Future efforts will increasingly focus on alternative and more sustainable production platforms.

Sustainable Agriculture: For plant-based sourcing, developing sustainable agricultural practices is crucial. This includes optimizing cultivation conditions, selecting high-yield chemotypes, and implementing responsible harvesting techniques to prevent over-exploitation of this valuable medicinal plant. nordic-swan-ecolabel.org

Plant Tissue and Cell Culture: In vitro cultivation of plant cells, tissues, or organs (such as hairy root cultures) offers a controlled environment for producing this compound. researchgate.net This method is independent of geographical and climatic constraints and can be optimized to enhance yields.

Heterologous Production: A major goal is the transfer of the entire biosynthetic pathway into a microbial host like Escherichia coli or Saccharomyces cerevisiae (yeast). rsc.org This involves identifying all the necessary genes, optimizing their expression in the host, and engineering the host's metabolism to provide sufficient precursors. While challenging, this approach promises a scalable, sustainable, and cost-effective source of the compound. rsc.orgbiorxiv.org

Q & A

Basic: What experimental design considerations are critical for initial in vitro studies of trans-Psoralenoside’s biological activity?

Answer:

- Hypothesis-Driven Design : Align experiments with specific hypotheses, e.g., "this compound inhibits [specific enzyme/pathway]." Use negative/positive controls and dose-response assays to establish causality .

- Covariate Adjustment : Predefine covariates (e.g., solvent concentration, cell line variability) and ensure consistency in reporting across methods, results, and tables .

- Reproducibility : Document protocols in detail (e.g., incubation times, temperature) to enable replication. Use platforms like protocols.io for transparency .

Basic: How should researchers structure a research question to investigate this compound’s mechanism of action?

Answer:

- FLOAT Framework : Ensure questions are F easible, L ucid, O riginal, A ctionable, and T ransformative. Example: "Does this compound modulate [target protein] expression in [specific tissue], and what downstream pathways are affected?" .

- Scope Refinement : Avoid overly broad questions (e.g., "How does this compound work?") by focusing on measurable variables (e.g., IC50 values, gene expression changes) .

Advanced: How can contradictory pharmacokinetic data for this compound across species be resolved?

Answer:

- Meta-Analysis : Aggregate data from rodent, primate, and in vitro models. Use statistical tools (e.g., ANOVA or mixed-effects models) to identify species-specific metabolic variations .

- Mechanistic Validation : Perform cross-species comparative studies on cytochrome P450 isoforms to isolate metabolic discrepancies. Report negative instances (e.g., lack of correlation in certain models) .

- Data Transparency : Share raw datasets via repositories like Zenodo, with clear translation protocols for non-English data .

Advanced: What methodological steps ensure robustness in quantifying this compound using HPLC-MS?

Answer:

- Validation Parameters :

- Blinding/Randomization : Assign sample analysis order randomly to avoid batch effects. Disclose randomization methods in supplementary materials .

Basic: What ethical and practical guidelines apply to human trials involving this compound?

Answer:

- Participant Selection : Define inclusion/exclusion criteria (e.g., age, comorbidities) and justify sample size via power analysis .

- Informed Consent : Use plain language to explain risks (e.g., phototoxicity) and avoid leading questions in participant surveys .

- Data Safety Monitoring : Establish an independent board to review adverse events, with pre-specified stopping rules .

Advanced: How should researchers address low reproducibility in this compound’s cytotoxicity assays?

Answer:

- Inter-Lab Validation : Distribute standardized reagent kits (e.g., cell lines, compound batches) to collaborating labs. Use harmonized protocols .

- Error Analysis : Quantify technical vs. biological variability using nested ANOVA. Report confidence intervals for IC50 values .

- Open Science Practices : Publish raw microscopy images and flow cytometry files in public repositories (e.g., Image Data Resource) .

Basic: What are best practices for presenting this compound data in tables and figures?

Answer:

- Table Design : Use Word tables with Roman numerals (e.g., Table I: "Dose-dependent effects of this compound on [parameter]"). Include footnotes for abbreviations .

- Figure Clarity : Label axes with units (e.g., "Concentration (µM)") and use color-blind-friendly palettes. Embed high-resolution files (300+ DPI) .

Advanced: How can multivariate analysis improve understanding of this compound’s polypharmacology?

Answer:

- PCA/PLS-DA : Apply principal component analysis to identify latent variables (e.g., solubility, binding affinity) influencing efficacy .

- Network Pharmacology : Integrate omics data (transcriptomics, proteomics) to map multi-target interactions. Use tools like Cytoscape for visualization .

Basic: What literature review strategies are effective for contextualizing this compound research?

Answer:

- Google Scholar Alerts : Set alerts for "this compound" + synonyms (e.g., "psoralen glycoside") and filter by citation count to prioritize seminal papers .

- Gap Analysis : Identify understudied areas (e.g., long-term toxicity, metabolite profiling) using systematic review frameworks like PRISMA .

Advanced: How should researchers design replication studies for this compound’s reported anti-inflammatory effects?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.